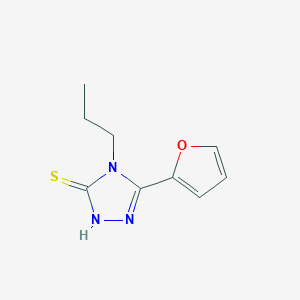

5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(furan-2-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3OS/c1-2-5-12-8(10-11-9(12)14)7-4-3-6-13-7/h3-4,6H,2,5H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEBSEVWCFKQBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with propyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The furan and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its antimicrobial and antifungal properties. Studies indicate that derivatives of triazoles exhibit significant activity against various pathogens.

Case Study: Antimicrobial Activity

A study conducted on derivatives of triazoles demonstrated promising antimicrobial effects against both bacterial and fungal strains. The presence of the thiol group was noted to enhance the binding affinity to microbial targets.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Candida albicans | 20 | 100 |

Medicine

Research has explored the potential therapeutic properties of this compound in treating various conditions, including cancer and inflammation. The triazole ring's ability to interact with biological targets makes it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

In vitro studies have shown that 5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 12 | Apoptosis induction |

| A549 (lung cancer) | 15 | Cell cycle arrest |

Mechanism of Action

The mechanism of action of 5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The furan and triazole rings can interact with various biological pathways, modulating cellular processes and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol

- 5-(2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 5-(2-furyl)-4-butyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets.

Biological Activity

5-(2-Furyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, supported by data tables and case studies.

Synthesis of this compound

The compound is synthesized through the reaction of 2-furyl hydrazine with propyl isothiocyanate in the presence of appropriate solvents and catalysts. The synthesis pathway typically involves:

- Formation of the hydrazone : Reaction between 2-furyl hydrazine and a carbonyl compound.

- Cyclization : The hydrazone undergoes cyclization to form the triazole ring.

- Thiol formation : Introduction of a thiol group at the 3-position of the triazole.

The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including this compound, show promising antimicrobial effects against various pathogens. A study reported the minimum inhibitory concentration (MIC) values for several synthesized triazoles against common bacteria:

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | 31.25 - 62.5 | Escherichia coli, Staphylococcus aureus |

| Other derivatives | 62.5 - 125 | Pseudomonas aeruginosa, Candida albicans |

These results suggest that modifications on the sulfur atom can influence antimicrobial efficacy without significantly altering activity levels among derivatives .

Anti-inflammatory and Analgesic Properties

Triazole derivatives have also been evaluated for their anti-inflammatory and analgesic properties. In a comparative study:

| Compound | Activity Type | Standard Drug Comparison | Result |

|---|---|---|---|

| This compound | Analgesic | Analgin | Significant activity observed |

| This compound | Anti-pyretic | Aspirin | Comparable effectiveness |

These findings highlight its potential as an effective analgesic and anti-inflammatory agent .

Case Studies

- Antimicrobial Screening : A study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial activities against multiple strains. The most active compounds demonstrated MIC values as low as 31.25 μg/mL against resistant bacterial strains .

- In Vivo Studies : In animal models, compounds similar to 5-(2-furyl)-4-propyl showed significant analgesic effects comparable to standard treatments in tail flick assays .

Q & A

Q. What are the standard synthetic routes for 5-(2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via heterocyclization of hydrazinecarbothioamide precursors under alkaline conditions. A common approach involves:

- Condensation of 2-(furan-2-carbonyl)-N-propylhydrazinecarbothioamide with NaOH (7% solution) under reflux.

- Neutralization with acetic acid to precipitate the product, followed by crystallization from propan-2-ol or ethanol . Key intermediates are characterized using ¹H-NMR and LC-MS to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

A multi-technique approach is critical:

- ¹H-NMR : Confirms substitution patterns (e.g., furyl protons at δ 6.3–7.4 ppm, propyl chain integration) .

- Elemental analysis : Validates stoichiometry (C, H, N, S) within ±0.4% deviation .

- LC-MS : Detects molecular ion peaks (e.g., [M+H]⁺) and monitors synthetic intermediates .

- Chromatographic purity : HPLC with C18 columns (acetonitrile/water mobile phase) ensures >95% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of alkylated derivatives?

Alkylation efficiency depends on:

- Base selection : K₂CO₃ or NaOH in DMF improves nucleophilic thiol reactivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature : Reactions at 60–80°C for 6–8 hours minimize side products (e.g., disulfide formation) . Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .

- Structural analogs : Compare activity of 5-(2-furyl) derivatives with 5-(thiophene/pyrrole) variants to identify substituent effects .

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and assess potency .

Q. How can computational methods predict the pharmacological potential of this compound?

Integrate in silico tools:

- Molecular docking (AutoDock Vina) : Screen against targets like COX-2 or α-amylase; prioritize compounds with binding energies < −7 kcal/mol .

- ADME/Tox profiling (SwissADME) : Predict bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test alerts) .

- PASS Online : Estimate biological activity spectra (e.g., Pa > 0.7 for antifungal or antiviral effects) .

Q. What are the challenges in regioselective functionalization of the triazole-thiol scaffold?

Competing reactivity at N1, N2, and S sites requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.